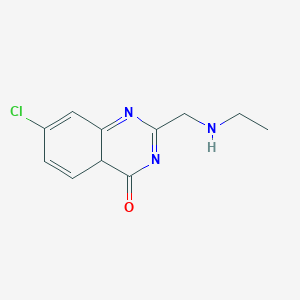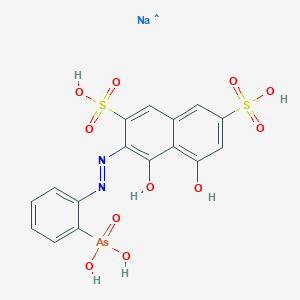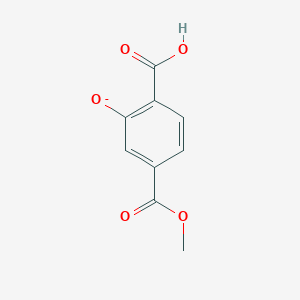
4(1H)-Quinolinone, 5-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinolinone, 5-chloro- is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a chlorine atom at the 5th position and a keto group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 5-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinolinone ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 4(1H)-Quinolinone, 5-chloro- may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
4(1H)-Quinolinone, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, leading to a variety of substituted quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4(1H)-Quinolinone, 5-chloro- exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the keto group and chlorine substitution.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position instead of a keto group.
5-Chloroquinoline: A compound with a chlorine atom at the 5th position but lacking the keto group.
Uniqueness
4(1H)-Quinolinone, 5-chloro- is unique due to the presence of both the keto group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
5-chloro-4aH-quinolin-4-one |
InChI |
InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5,9H |
InChI 键 |
GXZLMWWDXQNSHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=O)C2C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)

![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)

![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)
![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)

![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)

